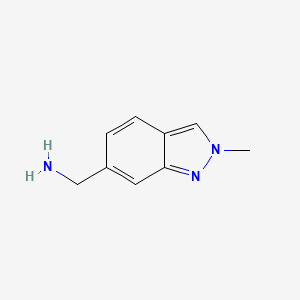

6-Aminomethyl-2-methylindazole

Description

Significance of Indazole Heterocycles as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

Indazole and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for drug development. pharmablock.comlongdom.org The significance of the indazole heterocycle stems from several key characteristics:

Diverse Biological Activities: Indazole-containing compounds have demonstrated a broad spectrum of pharmacological properties. nih.govresearchgate.net These include anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, and antitumor activities, highlighting the scaffold's versatility in addressing various disease states. nih.govresearchgate.net

Bioisosteric Replacement: The indazole ring is an effective bioisostere for other aromatic systems like phenol (B47542) and indole. pharmablock.com This means it can replace these groups in a molecule while maintaining or improving biological activity. For instance, compared to phenol, indazole bioisosteres are often more lipophilic and less susceptible to metabolic degradation. pharmablock.com

Structural Features for Target Interaction: The unique structure of the indazole ring, with its ten π-electrons in an aromatic system and the presence of nitrogen atoms, facilitates crucial interactions with enzymes and receptors. longdom.org The nitrogen atoms can act as both hydrogen bond donors and acceptors, enhancing binding affinity to target proteins. pharmablock.com This is particularly relevant for kinase inhibitors, where indazoles can form key interactions with hinge residues. pharmablock.com

Synthetic Accessibility: The development of various synthetic methodologies has made a wide range of substituted indazoles accessible to researchers. austinpublishinggroup.comorganic-chemistry.org This allows for the fine-tuning of a compound's properties to optimize its therapeutic efficacy. longdom.org

Presence in Marketed Drugs: The therapeutic potential of the indazole scaffold is underscored by its presence in several commercially available drugs. nih.govresearchgate.netresearchgate.net Medications such as Benzydamine (an anti-inflammatory agent), Granisetron (a 5-HT3 antagonist used as an antiemetic), Axitinib, Pazopanib, and Entrectinib (B1684687) (tyrosine kinase inhibitors for cancer treatment) all feature the indazole core structure. pnrjournal.comresearchgate.net

Overview of 6-Aminomethyl-2-methylindazole within the Indazole Chemical Space and its Research Relevance

Within the extensive family of indazole derivatives, This compound represents a specific compound with a defined substitution pattern. It features a methyl group at the 2-position of the indazole ring and an aminomethyl group (-CH2NH2) at the 6-position. This particular arrangement of substituents makes it a valuable building block in the synthesis of more complex molecules for research purposes. cymitquimica.combldpharm.com

The aminomethyl group, in particular, provides a reactive handle for further chemical modifications. This functional group can participate in various chemical reactions, allowing for its use in creating libraries of compounds for screening in drug discovery programs. For instance, it can be involved in the formation of amides, ureas, and other functional groups, leading to derivatives with potentially diverse biological activities. google.com

While specific, in-depth research findings on the direct biological activities of this compound are not extensively detailed in publicly available literature, its importance lies in its role as a synthetic intermediate. The strategic placement of the aminomethyl and methyl groups on the indazole scaffold allows for the systematic exploration of the chemical space around this privileged core, aiding in the development of new therapeutic agents.

Below are the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | (2-methyl-2H-indazol-6-yl)methanamine |

| CAS Number | 1159511-20-2 |

| Molecular Formula | C9H11N3 |

| Molecular Weight | 161.21 g/mol |

| Canonical SMILES | CN1N=C2C=C(CN)C=CC2=C1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylindazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWLQHZUHRSDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297095 | |

| Record name | 2-Methyl-2H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-20-2 | |

| Record name | 2-Methyl-2H-indazole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-2H-indazol-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 6 Aminomethyl 2 Methylindazole and Its Analogues

Established Synthetic Pathways to the Indazole Core Structure

The indazole ring system, a bicyclic heteroaromatic structure, can be synthesized through various classical methods. These strategies often involve the cyclization of appropriately substituted benzene (B151609) derivatives. Common starting materials include 2-methylanilines, which can undergo diazotization followed by cyclization of the resulting diazonium salt to form the indazole core. This process is particularly effective when electron-withdrawing groups are present on the aniline (B41778) ring.

Another prevalent approach involves the condensation of ortho-halogenated benzaldehydes or acetophenones with hydrazines, followed by a transition-metal-catalyzed intramolecular N-arylation to form the indazole ring. For instance, 2-halobenzaldehydes can react with phenylhydrazine (B124118) to yield arylhydrazones, which are then cyclized using catalysts like copper iodide (CuI) to afford 1-aryl-1H-indazoles.

Furthermore, the reductive cyclization of ortho-nitrobenzylidene amines, often promoted by reagents like tri-n-butylphosphine, provides a mild and efficient one-pot synthesis of 2H-indazoles from commercially available ortho-nitrobenzaldehydes and various amines.

| Starting Material | Key Transformation | Product | Reference(s) |

| 2-Methylanilines | Diazotization and cyclization | 1H-Indazoles | sci-hub.se |

| o-Halobenzaldehydes and hydrazines | Condensation and Cu-catalyzed cyclization | 1-Aryl-1H-indazoles | sci-hub.se |

| o-Nitrobenzaldehydes and amines | Condensation and reductive cyclization | 2H-Indazoles | organic-chemistry.orgacs.org |

Functionalization Approaches for Aminomethyl and Methyl Substituents

Once the indazole core is established, the subsequent challenge lies in the regioselective introduction of the methyl group at the N2 position and the aminomethyl moiety at the C6 position.

Introduction of the Aminomethyl Moiety at the C6 Position

The introduction of an aminomethyl group at the C6 position of the 2-methyl-indazole core is a critical step that can be achieved through a couple of primary synthetic routes.

Route A: Via Formylation and Reductive Amination

This strategy involves the initial formylation of a suitable 6-substituted 2-methyl-indazole, such as 6-bromo-2-methyl-indazole, to introduce a carbaldehyde group at the C6 position. Direct formylation of the indazole ring can be challenging due to the directing effects of the heterocyclic system, which often favor substitution at the C3 position. A common workaround involves a halogen-metal exchange followed by quenching with a formylating agent. For instance, 6-bromo-2-methyl-indazole can be subjected to lithiation, followed by treatment with N,N-dimethylformamide (DMF) to yield 2-methyl-2H-indazole-6-carbaldehyde nih.govthieme-connect.com.

Once the aldehyde is in place, it can be converted to the aminomethyl group via reductive amination. This one-pot reaction typically involves treating the aldehyde with an amine source, such as ammonia (B1221849), in the presence of a reducing agent to form the primary amine .

Route B: Via Cyanation and Reduction

An alternative pathway to the aminomethyl group involves the introduction of a nitrile (cyano) group at the C6 position, followed by its reduction. Starting from 6-amino-2-methyl-indazole, a Sandmeyer-type reaction can be employed to convert the amino group into a nitrile. This classical transformation involves diazotization of the amine followed by treatment with a cyanide salt, often in the presence of a copper catalyst nih.gov.

The resulting 2-methyl-2H-indazole-6-carbonitrile can then be reduced to the desired (2-methyl-2H-indazol-6-yl)methanamine using various reducing agents. Catalytic hydrogenation or treatment with metal hydrides like lithium aluminum hydride (LiAlH4) are effective methods for this transformation.

| Precursor | Key Intermediate | Final Product |

| 6-Bromo-2-methyl-indazole | 2-Methyl-2H-indazole-6-carbaldehyde | 6-Aminomethyl-2-methylindazole |

| 6-Amino-2-methyl-indazole | 2-Methyl-2H-indazole-6-carbonitrile | This compound |

Selective N-Methylation at the N2 Position

The regioselective methylation of the indazole nitrogen atoms is a well-documented challenge, as direct alkylation often yields a mixture of N1 and N2 isomers. However, several methods have been developed to favor the formation of the 2-methyl-2H-indazole isomer.

Under acidic conditions, the alkylation of indazoles tends to favor the N2 position. Reagents such as methyl 2,2,2-trichloroacetimidate, promoted by trifluoromethanesulfonic acid or copper(II) triflate, have been shown to selectively alkylate a variety of 1H-indazoles at the N2 nitrogen organic-chemistry.org. Another effective method for regioselective N2-methylation is the use of trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's reagent) semanticscholar.org.

The synthesis of 2-methyl-6-nitro-2H-indazole has been achieved by treating 6-nitro-1H-indazole with dimethyl sulfate (B86663) in a mixture of dichloromethane (B109758) and dimethyl sulfoxide, providing a good yield of the N2-methylated product researchgate.netnih.govresearchgate.net. This nitro-substituted intermediate can then be carried forward for further functionalization at the C6 position.

Advanced Catalytic Methodologies in this compound Synthesis

Modern synthetic organic chemistry has seen the advent of powerful catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions for the synthesis of complex molecules like this compound.

Copper-Catalyzed Cyclization Approaches

Copper catalysis has emerged as a versatile tool for the construction of the indazole core. Copper-catalyzed intramolecular N-N bond formation is a key strategy. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, can directly afford 2H-indazoles organic-chemistry.orgmdpi.com. This method is notable for its broad substrate scope and tolerance of various functional groups.

Reductive Amination Strategies for Amine Formation

Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and operational simplicity, often allowing for a one-pot conversion of a carbonyl compound to an amine . In the synthesis of this compound, this reaction is pivotal for converting the intermediate 2-methyl-2H-indazole-6-carbaldehyde into the final product.

Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. Recent advancements have focused on developing catalytic systems for this transformation, which can offer milder conditions and improved selectivity. For instance, in situ-generated cobalt catalysts have been shown to effectively catalyze the reductive amination of aldehydes and ketones with ammonia and hydrogen gas under mild conditions .

Development of Robust and Scalable Synthetic Routes for Research Applications

The synthesis of this compound and its analogs for research purposes necessitates the development of robust and scalable routes that can provide reliable access to these compounds in sufficient quantities. Key considerations for such routes include the use of readily available starting materials, high-yielding and regioselective reactions, and purification methods amenable to large-scale production. A common and effective strategy involves a multi-step synthesis commencing with the regioselective methylation of a suitable indazole precursor, followed by functional group manipulations to install the desired aminomethyl group at the C6-position.

A frequently employed precursor for the synthesis of 6-substituted 2-methylindazoles is 6-nitro-1H-indazole. The critical first step is the regioselective methylation at the N2 position of the indazole ring. While alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, specific reaction conditions and methylating agents can be employed to favor the formation of the desired 2-methyl-6-nitro-2H-indazole.

One established method for the N-methylation of 6-nitro-1H-indazole involves the use of dimethyl sulfate. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent. For instance, methylation using dimethyl sulfate in the presence of a base like potassium hydroxide (B78521) can produce a mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole. However, other reports suggest that the choice of the methylating agent can significantly influence the regioselectivity, with some reagents affording the N2-isomer as the major product. For scalable applications, chromatographic separation of the isomers can be a significant bottleneck. Therefore, the development of highly regioselective methylation reactions is a key area of research.

Once the 2-methyl-6-nitro-2H-indazole is obtained in good purity, the subsequent step is the reduction of the nitro group to an amino group, yielding 6-amino-2-methyl-2H-indazole. This transformation is typically achieved with high efficiency and is readily scalable. Catalytic hydrogenation is a preferred method for this reduction on an industrial scale due to its clean nature and the high yields it provides.

The final stage in the synthesis of this compound involves the conversion of the 6-amino group into the target aminomethyl functionality. Several synthetic strategies can be envisioned for this transformation. One common approach is a two-step sequence involving the conversion of the amino group to a cyano group, followed by reduction. The Sandmeyer reaction, for example, can be used to convert the 6-amino-2-methyl-2H-indazole into 6-cyano-2-methyl-2H-indazole. Subsequent reduction of the nitrile functionality, for instance through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, would then yield the desired this compound.

The following tables outline a potential scalable synthetic route and the key transformations involved.

Table 1: Proposed Scalable Synthetic Route for this compound

| Step | Starting Material | Transformation | Intermediate/Product | Key Reagents and Conditions |

| 1 | 6-Nitro-1H-indazole | N-Methylation | 2-Methyl-6-nitro-2H-indazole | Dimethyl sulfate, Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| 2 | 2-Methyl-6-nitro-2H-indazole | Nitro Reduction | 6-Amino-2-methyl-2H-indazole | H₂, Pd/C, Solvent (e.g., Methanol or Ethanol) |

| 3a | 6-Amino-2-methyl-2H-indazole | Diazotization and Cyanation (Sandmeyer Reaction) | 6-Cyano-2-methyl-2H-indazole | NaNO₂, HCl, CuCN |

| 3b | 6-Cyano-2-methyl-2H-indazole | Nitrile Reduction | This compound | H₂, Catalyst (e.g., Raney Nickel) or LiAlH₄ |

Table 2: Alternative Final Step via Reductive Amination

| Step | Starting Material | Transformation | Intermediate/Product | Key Reagents and Conditions |

| 3c | 6-Amino-2-methyl-2H-indazole | Conversion to Aldehyde | 2-Methyl-2H-indazole-6-carbaldehyde | e.g., Diazotization followed by formylation |

| 3d | 2-Methyl-2H-indazole-6-carbaldehyde | Reductive Amination | This compound | NH₃ or protected equivalent, Reducing agent (e.g., NaBH₃CN) |

The development of such robust and scalable synthetic routes is crucial for enabling extensive research into the biological activities and potential therapeutic applications of this compound and its structurally related analogs.

Chemical Reactivity and Derivatization Strategies of the 6 Aminomethyl 2 Methylindazole System

Chemical Transformations at the Indazole Core for Structural Diversification

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694), possesses a unique electronic structure that allows for various chemical transformations. While the pyrazole ring is generally electron-rich, the fused benzene ring can undergo electrophilic substitution, although its reactivity is influenced by the pyrazole moiety and other substituents.

Key diversification strategies for the indazole core include:

Electrophilic Aromatic Substitution: Halogenation, nitration, and acylation can introduce new functional groups onto the benzene portion of the indazole core. The position of substitution (C4, C5, or C7) is directed by the existing substituents and the reaction conditions. For instance, nitration of indazoles can occur at various positions, providing handles for further chemistry, such as reduction to an amino group followed by diazotization or coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Starting from a halogenated indazole precursor (e.g., a bromo- or iodo-substituted indazole), a wide array of aryl, heteroaryl, or alkyl groups can be introduced at specific positions on the core, significantly expanding the chemical space.

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the indazole ring. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. For example, rhodium and copper-catalyzed C-H activation can be used to introduce new substituents. nih.gov

Directed Metalation: The use of directing groups can control the regioselectivity of lithiation and subsequent electrophilic quench on the benzene ring. This allows for the precise installation of functional groups at positions that might be inaccessible through classical electrophilic substitution.

These transformations allow for systematic modification of the core's steric and electronic properties, which can be pivotal for modulating biological activity and pharmacokinetic profiles.

Modifications of the Aminomethyl Group for Novel Analogue Generation

The primary amine of the 6-aminomethyl group is a highly versatile functional handle for derivatization. Its nucleophilic character allows for a wide range of chemical transformations to generate diverse libraries of analogues.

Common modifications include:

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide and sulfonamide linkages. This is a common strategy to introduce a vast array of substituents, probing interactions with specific pockets in a biological target.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) yields secondary or tertiary amines. This method allows for the introduction of various alkyl and arylalkyl groups.

N-Arylation and N-Alkylation: The amine can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. Direct alkylation with alkyl halides can also be employed to generate secondary and tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups can act as effective hydrogen bond donors and acceptors.

A study on the synthesis of 6-substituted aminoindazole derivatives demonstrated that a 6-amino group can be effectively derivatized through coupling with various benzoic acids and amines, highlighting the chemical tractability of functional groups at this position. nih.gov

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential for Diversification |

|---|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | Amide (-NHCOR) | High; introduces various acyl groups. |

| Sulfonylation | Methanesulfonyl chloride | Sulfonamide (-NHSO₂R) | High; introduces various sulfonyl groups. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine (-NHR, -NR₂) | Very high; incorporates diverse alkyl/aryl fragments. |

| Urea Formation | Isocyanate (R-N=C=O) | Urea (-NHCONH-R) | High; introduces substituted urea moieties. |

Diversification Strategies at the Methyl Position for Structure-Activity Relationship Studies

Direct functionalization of the N-2 methyl group is chemically challenging and not a commonly employed strategy for diversification. Instead, for structure-activity relationship (SAR) studies, a more practical and widely used approach is the synthesis of analogues bearing different substituents at the N-2 position from the beginning of the synthetic sequence. nih.govdundee.ac.uk

The synthesis typically starts with an NH-indazole, which exists in tautomeric 1H and 2H forms. nih.gov Alkylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 substituted products. nih.govrsc.org However, regioselective alkylation methods have been developed to favor the formation of the desired N-2 isomer. nih.govwuxibiology.com The choice of base, solvent, and alkylating agent, as well as the electronic nature of substituents on the indazole ring, can significantly influence the N-1/N-2 ratio. nih.govrsc.org

By employing a range of alkylating agents (e.g., ethyl iodide, benzyl (B1604629) bromide, isopropyl tosylate), a series of N-2 substituted analogues can be prepared. This strategy allows for a systematic investigation of how the steric bulk, lipophilicity, and electronic properties of the N-2 substituent impact the molecule's biological activity. frontiersin.org For example, replacing the N-2 methyl group with larger alkyl groups, cycloalkyl groups, or groups containing polar functionalities can probe the limits of the binding pocket and identify key interactions that enhance potency or selectivity.

| N-2 Substituent | Alkylating Agent Example | Property Being Probed |

|---|---|---|

| Ethyl (-CH₂CH₃) | Ethyl iodide | Steric bulk |

| Isopropyl (-CH(CH₃)₂) | Isopropyl bromide | Increased steric bulk, lipophilicity |

| Cyclopropyl | Cyclopropyl tosylate | Rigid conformation, lipophilicity |

| Benzyl (-CH₂Ph) | Benzyl bromide | Aromatic interactions (π-stacking) |

| 2-Methoxyethyl (-CH₂CH₂OCH₃) | 2-Methoxyethyl chloride | Polarity, hydrogen bond acceptor potential |

This synthetic approach, focusing on the introduction of diverse N-2 substituents rather than modification of the N-2 methyl group, is the cornerstone for building robust SAR models for this class of compounds.

Structure Activity Relationship Sar Studies of 6 Aminomethyl 2 Methylindazole Derivatives

Impact of Substituent Modifications on Pre-clinical Biological Profiles

Detailed research findings on how modifications to the substituents of 6-Aminomethyl-2-methylindazole affect its pre-clinical biological profiles could not be located. SAR studies typically involve synthesizing a series of analogs where specific parts of the molecule are systematically varied, and the corresponding changes in biological activity are measured. For the this compound scaffold, this would involve modifications at several key positions:

The Aminomethyl Group: Alterations to the amine (e.g., alkylation, acylation, arylation) or the methylene (B1212753) linker could significantly influence the compound's interaction with biological targets.

The Methyl Group at Position 2: Replacing the methyl group with other alkyl or functional groups would probe the importance of this substituent for activity and selectivity.

The Indazole Core: Substitution at other available positions on the bicyclic ring system could modulate the electronic and steric properties of the molecule, thereby affecting its biological profile.

Without specific studies on these types of modifications for this compound, a detailed analysis of the impact on its pre-clinical profile remains speculative.

Positional Effects of Functional Groups on Molecular Interactions with Biological Targets

Information detailing the positional effects of functional groups on the molecular interactions of this compound derivatives with their biological targets is not available in the reviewed literature. Understanding these effects is crucial for rational drug design. For instance, the precise location of a hydrogen bond donor or acceptor, a hydrophobic group, or a charged moiety can determine the binding affinity and selectivity of a compound for its target protein. Molecular modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, are often employed to elucidate these interactions. In the absence of such studies for this compound, a discussion on the specific positional effects remains unfeasible.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Indazole Research

While specific QSAR studies for this compound were not found, the broader field of indazole research has utilized QSAR modeling to establish mathematical relationships between the chemical structures of indazole derivatives and their biological activities. These models use computational approaches to correlate physicochemical properties (descriptors) of molecules with their observed activities.

Commonly used descriptors in QSAR studies of indazole derivatives include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Typically the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that can predict the biological activity of new, unsynthesized indazole derivatives. Although these general approaches are applied to the indazole class, the absence of a specific dataset for this compound derivatives prevents the construction and discussion of a dedicated QSAR model for this compound.

Pre Clinical Investigation of Biological Activities of 6 Aminomethyl 2 Methylindazole Analogues

In Vitro Pharmacological Profiling

The in vitro evaluation of indazole analogues has revealed a wide spectrum of biological activities, targeting various components of cellular machinery. These studies are crucial for identifying lead compounds and understanding their mechanisms of action at a molecular and cellular level.

Investigations into the interaction of indazole analogues with specific receptors have identified selective ligands for several receptor families. These studies are fundamental in determining the potential therapeutic targets of these compounds.

Indazim, an indazole analogue of 2-BFI, along with four of its methyl-substituted derivatives, has been evaluated for its affinity for the imidazoline(2) binding site (I₂-BS) in comparison to the α₂-adrenoceptor. nih.gov The research demonstrated that these indazole-based ligands possess high selectivity for the I₂-BS. nih.gov Structure-activity relationship (SAR) studies within this series indicated that substitution at the 4 and 7 positions of the indazole ring could enhance binding affinity without compromising this selectivity. nih.gov

Another class of indazole derivatives, the indazole-6-phenylcyclopropylcarboxylic acids, has been identified as a series of potent GPR120 agonists. nih.govresearchgate.net GPR120 is a G-protein coupled receptor with therapeutic potential in metabolic diseases. SAR studies were conducted to optimize the potency of these compounds for GPR120. nih.govresearchgate.net A key finding was the identification of a (S,S)-cyclopropylcarboxylic acid motif that conferred selectivity against the related GPR40 receptor. nih.govresearchgate.net

| Compound Class | Target Receptor | Key Findings | Selectivity Profile |

|---|---|---|---|

| Indazim and methyl-substituted analogues | Imidazoline(2) binding site (I₂-BS) | High affinity and selectivity for I₂-BS. nih.gov | Highly selective over α₂-adrenoceptors. nih.gov |

| Indazole-6-phenylcyclopropylcarboxylic acids | GPR120 | Identified as potent agonists; potency optimized via SAR. nih.govresearchgate.net | A specific (S,S)-cyclopropylcarboxylic acid motif provided selectivity against GPR40. nih.govresearchgate.net |

The indazole scaffold has proven to be a versatile core for the development of potent enzyme inhibitors, particularly targeting various protein kinases involved in oncogenic signaling.

Kinase Inhibition Indazole derivatives have demonstrated significant inhibitory activity against several families of protein kinases.

Pim Kinases : Certain 6-azaindazole derivatives exhibit picomolar biochemical potency against all three Pim kinases. nih.gov

Tyrosine Kinases : A notable indazole-containing compound, entrectinib (B1684687) (compound 127), shows high potency against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov It also potently inhibits the related tyrosine kinases ROS1 and TRKs at nanomolar concentrations. nih.gov

Fibroblast Growth Factor Receptors (FGFR) : A series of indazole derivatives featuring fluorine substituents were evaluated as FGFR inhibitors. One compound containing a 2,6-difluoro-3-methoxyphenyl group was found to have significant enzymatic and antiproliferative activities, with IC₅₀ values of less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) : A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were developed as potent FLT3 inhibitors. The most potent compound, 8r, demonstrated strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants with nanomolar IC₅₀ values and showed high selectivity over a panel of 42 other protein kinases. nih.gov

| Compound/Series | Target Kinase(s) | Reported Potency (IC₅₀) |

|---|---|---|

| 6-Azaindazole derivatives | Pim Kinases (Pim-1, -2, -3) | Picomolar biochemical potency. nih.gov |

| Entrectinib (Compound 127) | ALK, ROS1, TRKs | 12 nM (ALK). nih.gov |

| Indazole with 2,6-difluoro-3-methoxyphenyl group (Compound 100) | FGFR1, FGFR2 | <4.1 nM (FGFR1), 2.0 ± 0.8 nM (FGFR2). nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (Compound 8r) | FLT3 and its mutants | Nanomolar IC₅₀ values. nih.gov |

Carbonic Anhydrases and Cholinesterases While the broader class of heterocyclic compounds has been explored for inhibitory activity against carbonic anhydrases and cholinesterases, the reviewed literature did not provide specific examples of 6-Aminomethyl-2-methylindazole analogues targeting these enzyme classes.

The enzymatic inhibition and receptor binding activities of indazole analogues translate into the modulation of critical cellular pathways, which have been explored through various cellular assays.

Microtubule Targeting Agents Several indazole derivatives have been identified as potent microtubule targeting agents (MTAs). nih.gov These compounds function by interfering with microtubule dynamics, a process essential for cell division, by binding to tubulin. nih.gov Specifically, many of these indazole derivatives have been sought to target the colchicine (B1669291) binding site on β-tubulin. nih.gov A review of indazole-based MTAs highlighted that compounds 6 and 7 were the most potent derivatives, exhibiting IC₅₀ values between 0.6 and 0.9 nM in cell line studies. nih.gov Other potent microtubule inhibitors included compounds 30, 31, and 37 (IC₅₀ ≈ 1 nM) and compounds 8 and 38 (IC₅₀ ≈ 2 nM). nih.gov A common structural feature of many highly active compounds is the presence of a 3,4,5-trimethoxyphenyl substituent, similar to that found in colchicine, suggesting its importance for targeting the colchicine binding site. nih.gov

Tyrosine Kinase Inhibition The inhibition of tyrosine kinases such as ALK, ROS1, TRKs, and FLT3 by indazole analogues directly impacts their downstream signaling pathways, which are often dysregulated in cancer. nih.govnih.gov Inhibition of these kinases can disrupt pathways controlling cellular proliferation, survival, and differentiation. For instance, the potent inhibition of FLT3 and its mutants by 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives provides a clear mechanism for their anti-leukemic activity by blocking aberrant signaling from this receptor tyrosine kinase. nih.gov Entrectinib's potent, nanomolar inhibition of ALK, ROS1, and TRK-dependent tumors demonstrates its ability to modulate these specific oncogenic driver pathways. nih.gov

The ability of indazole analogues to modulate key cellular pathways often translates into potent cytotoxic and antiproliferative effects against cancer cell lines.

A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against a panel of human cancer cell lines. bohrium.com Among them, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 μM, while exhibiting lower toxicity to normal HEK-293 cells (IC₅₀ = 33.2 μM). bohrium.com

Other indazole derivatives have also shown potent antiproliferative activity. A 6-azaindazole derivative (compound 83), identified as a potent Pim kinase inhibitor, possessed significant antiproliferative activity against the MM.1S multiple myeloma cell line. nih.gov Furthermore, an indazole derivative designed as an FGFR inhibitor (compound 100) demonstrated potent antiproliferative effects against the KG1 and SNU16 cell lines, with IC₅₀ values of 25.3 ± 4.6 nM and 77.4 ± 6.2 nM, respectively. nih.gov Additionally, novel 3-carboxamido-2H-indazole-6-arylamide derivatives displayed potent antiproliferative activity against the WM3629 melanoma cell line. nih.gov

| Compound/Series | Cancer Cell Line | Reported Potency (IC₅₀) | Primary Target/Pathway |

|---|---|---|---|

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 μM. bohrium.com | Apoptosis/Cell Cycle |

| Compound 83 (6-azaindazole derivative) | MM.1S (Multiple Myeloma) | Potent activity reported. nih.gov | Pim Kinases |

| Compound 100 (FGFR inhibitor) | KG1, SNU16 | 25.3 ± 4.6 nM (KG1), 77.4 ± 6.2 nM (SNU16). nih.gov | FGFR1/2 |

| 3-carboxamido-2H-indazole-6-arylamide derivatives | WM3629 (Melanoma) | Potent activity reported. nih.gov | CRAF |

In Vivo Efficacy Studies in Non-Human Pre-clinical Models

Following promising in vitro results, select indazole analogues have been advanced to in vivo studies in animal models to assess their efficacy.

A series of indazole-6-phenylcyclopropylcarboxylic acids, identified as selective GPR120 agonists, were evaluated for in vivo efficacy. nih.govresearchgate.net Certain compounds in this series demonstrated good oral exposure. nih.govresearchgate.net The efficacy of these compounds was tested in oral glucose tolerance studies in mice. nih.govresearchgate.net To confirm that the observed effects were mediated through the intended target, studies were conducted in both wild-type and GPR120 null (knockout) mice. nih.govresearchgate.net The differential activity observed between the two groups of mice indicated that the glucose-lowering effect operates through a mechanism involving GPR120 agonism. nih.govresearchgate.net

| Compound Class | Pre-clinical Model | Study Type | Key Outcome | Mechanism Confirmation |

|---|---|---|---|---|

| Indazole-6-phenylcyclopropylcarboxylic acids | Mice (Wild-type and GPR120 null) | Oral Glucose Tolerance Test. nih.govresearchgate.net | Demonstrated activity in lowering glucose. nih.govresearchgate.net | Differential activity in wild-type vs. GPR120 null mice confirmed the effect is mediated by GPR120 agonism. nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name/Identifier |

|---|

| This compound |

| Indazim |

| 2-BFI |

| Indazole-6-phenylcyclopropylcarboxylic acid |

| Entrectinib |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole |

| Colchicine |

| 1H-indazole-3-amine |

| 3-carboxamido-2H-indazole-6-arylamide |

Elucidation of Molecular Mechanisms of Action for 6 Aminomethyl 2 Methylindazole and Its Bioactive Analogues

Target Identification and Validation Methodologies

The identification of molecular targets for indazole derivatives involves a combination of computational and experimental approaches. A common strategy is "scaffold hopping," where a known pharmacophore is modified to create novel compounds with potentially improved properties. nih.gov

One of the primary targets identified for analogues of 2-methyl-indazole are the metabotropic glutamate (B1630785) receptors (mGluRs) . nih.gov These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. mdpi.com The identification of mGluRs as a target for indazole-containing compounds often begins with high-throughput screening (HTS) assays. For instance, a compound library containing various heterocyclic scaffolds, including indazoles, might be screened for activity at different mGluR subtypes.

Once a hit is identified, target validation proceeds through several methodologies:

Binding Assays: Radioligand binding assays are used to determine if the compound directly interacts with the receptor. For example, the ability of a 2-methyl-indazole analogue to displace a known radiolabeled mGluR ligand would confirm a direct binding interaction. mdpi.com

Functional Assays: These assays measure the functional consequence of ligand binding. For mGluRs, this often involves measuring changes in intracellular calcium levels or the production of second messengers like inositol (B14025) phosphates. nih.gov

Selectivity Profiling: To ensure the compound's effects are specific, it is tested against a panel of other receptors and enzymes. For example, indazole-based mGluR modulators are often tested for activity at ionotropic glutamate receptors and other GPCRs to confirm their selectivity. nih.gov

Beyond mGluRs, other targets for indazole derivatives have been identified, including various protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptors (FGFRs), and Phosphoinositide-Dependent Kinase-1 (PDK1). nih.gov The identification of these targets typically follows a similar path of initial screening followed by rigorous validation.

Molecular Interaction Analysis (e.g., Ligand-Target Binding Kinetics, Allosteric Modulation)

A significant finding in the study of 2-methyl-indazole analogues is their action as allosteric modulators . nih.gov Unlike orthosteric ligands that bind to the same site as the endogenous agonist (e.g., glutamate), allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor that can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the receptor's response to the endogenous agonist. nih.govnih.gov

For instance, certain 2-methyl-2H-indazol-5-yl derivatives have been identified as potent and selective negative allosteric modulators (NAMs) of the mGlu5 receptor . nih.gov Schild analysis, a method used in pharmacology to characterize the action of antagonists, has demonstrated that these compounds act in a non-competitive manner, which is a hallmark of allosteric modulation. nih.gov

The binding kinetics of these allosteric modulators are crucial for their pharmacological profile. Parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) determine the onset and duration of action. These can be measured using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays.

The specific molecular interactions between the indazole derivative and the allosteric binding site are elucidated through structural biology techniques like X-ray crystallography and computational modeling. These studies can reveal the key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, thereby stabilizing the inactive (for a NAM) or active (for a PAM) conformation of the receptor.

Downstream Signaling Pathway Analysis and Cellular Response Characterization

The binding of a 6-aminomethyl-2-methylindazole analogue to its target, such as an mGluR, initiates a cascade of intracellular signaling events. As many mGluRs are coupled to Gq/11 G-proteins, their activation (or the potentiation of their activation by a PAM) leads to the activation of phospholipase C (PLC). mdpi.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net

The subsequent signaling pathways and cellular responses can be characterized as follows:

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators and is a common readout in functional assays for Gq-coupled receptors. mdpi.com

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family. mdpi.com Activated PKC can then phosphorylate a wide range of substrate proteins, leading to diverse cellular responses.

MAPK/ERK Pathway: The activation of mGluRs can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. mdpi.com This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival. The phosphorylation and activation of ERK can be detected using specific antibodies in techniques like Western blotting.

The ultimate cellular response to the activation of these pathways is context-dependent and varies with cell type. In neurons, the modulation of mGluRs by indazole analogues can lead to changes in synaptic plasticity, neurotransmitter release, and neuronal excitability. For example, the negative allosteric modulation of mGluR5 has been explored for its potential in treating conditions associated with excessive glutamatergic signaling. nih.gov

Interactive Data Table: Bioactive Analogues of 2-Methylindazole and their Targets

| Compound Class | Specific Target | Mode of Action |

| 2-Methyl-2H-indazol-5-yl derivatives | mGluR5 | Negative Allosteric Modulator |

| Indazole-based compounds | VEGFR, FGFR | Kinase Inhibitor |

| Indazole-based compounds | PDK1 | Kinase Inhibitor |

| Indazole derivatives | 5-HT3 Receptor | Antagonist |

Based on the information available, there are no specific computational and theoretical chemistry studies focusing solely on this compound that align with the requested outline. The provided search results discuss computational studies on different, though sometimes related, indazole derivatives or other heterocyclic compounds.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for each specified section and subsection as requested, while strictly adhering to the subject compound "this compound".

Advanced Analytical Methodologies for Characterization and Elucidation in 6 Aminomethyl 2 Methylindazole Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental to the molecular characterization of 6-Aminomethyl-2-methylindazole. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural assignment of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. Both ¹H and ¹³C NMR are crucial in this process.

In the ¹H NMR spectrum of a closely related compound, 6-amino-2-methyl-2H-indazole, the proton signals of the indazole ring system and the methyl group can be observed. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing nature of the heterocyclic ring. For this compound, the introduction of the aminomethyl group at the 6-position would further influence the chemical shifts of the aromatic protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic of aromatic and heterocyclic systems. For 2-methylindazole, the carbon signals have been assigned, providing a reference for interpreting the spectrum of this compound. The additional signals for the aminomethyl group (-CH₂NH₂) would be expected in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.8 - 8.2 | s | - |

| H-4 | 7.3 - 7.6 | d | 8.0 - 9.0 |

| H-5 | 6.8 - 7.1 | dd | 8.0 - 9.0, 1.5 - 2.5 |

| H-7 | 7.0 - 7.3 | d | 1.5 - 2.5 |

| -CH₂- | 3.8 - 4.2 | s | - |

| -NH₂ | 1.5 - 2.5 | br s | - |

| N-CH₃ | 4.0 - 4.3 | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 120 - 125 |

| C-3a | 145 - 150 |

| C-4 | 118 - 122 |

| C-5 | 110 - 115 |

| C-6 | 140 - 145 |

| C-7 | 105 - 110 |

| C-7a | 125 - 130 |

| -CH₂- | 45 - 50 |

| N-CH₃ | 35 - 40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of ions against their relative intensity.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of indazole derivatives in the mass spectrometer typically involves the cleavage of the heterocyclic ring and the substituents. For this compound, characteristic fragmentation pathways would include the loss of the aminomethyl group or cleavage of the indazole ring system. The analysis of these fragment ions provides valuable information for confirming the proposed structure. The fragmentation of indazole-containing compounds often involves the loss of small neutral molecules like HCN or N₂.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Possible Neutral Loss |

| 161 | [M-H]⁺ | H• |

| 146 | [M-NH₂]⁺ | •NH₂ |

| 132 | [M-CH₂NH₂]⁺ | •CH₂NH₂ |

| 117 | [C₈H₇N]⁺ | N₂ from [M-CH₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ | HCN from [C₈H₇N]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups in this compound are the aromatic C-H bonds of the indazole ring, the N-H bonds of the primary amine, the C-N bonds, and the C-H bonds of the methyl and methylene (B1212753) groups. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the indazole ring would be observed in the 1500-1650 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 |

| C=N (Indazole Ring) | Stretching | 1600 - 1650 |

| C=C (Aromatic Ring) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| N-H | Bending | 1550 - 1650 |

X-ray Crystallography for Solid-State Structural Elucidation of Compounds and Co-Crystals

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a crucial step. Once a suitable crystal is obtained, the diffraction data can be used to solve the crystal structure. The resulting structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the physical properties of the compound. For instance, the crystal structure of a complex containing a substituted indazole revealed a monoclinic space group P2₁, which provides a reference for what might be expected for similar compounds nih.gov.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

Note: This data is hypothetical and would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for these purposes.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment, a sample of this compound would be injected into an HPLC system, and the resulting chromatogram would show a major peak for the target compound and potentially smaller peaks for any impurities. By integrating the peak areas, the purity of the sample can be quantified. A reversed-phase C18 column is often suitable for the separation of such heterocyclic compounds.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is not only useful for purity assessment but also for reaction monitoring. By taking small aliquots from a reaction mixture at different time points and analyzing them by LC-MS, the consumption of starting materials and the formation of products and byproducts can be tracked. This allows for the optimization of reaction conditions. A typical LC-MS method for indazole derivatives might involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier to improve ionization.

Interactive Data Table: Typical HPLC/LC-MS Parameters for Analysis of this compound

| Parameter | Typical Condition |

| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or Mass Spectrometry |

| Injection Volume | 10 µL |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

Emerging Research Avenues and Pre Clinical Therapeutic Potential of 6 Aminomethyl 2 Methylindazole in Drug Discovery

Design and Synthesis of Novel Analogues for Specific and Selective Biological Targets

The rational design of novel analogues based on the 6-aminomethyl-2-methylindazole scaffold is a key strategy for developing potent and selective inhibitors against various biological targets. The indazole nucleus is considered a bioisostere of phenol (B47542) but is less susceptible to metabolic processes, making it an attractive core for drug design. chemenu.com Researchers leverage this scaffold to synthesize libraries of compounds with tailored properties aimed at specific therapeutic outcomes. nih.gov

A prominent approach involves the derivatization of the 6-amino group. For instance, a series of 6-substituted aminoindazole derivatives were designed and synthesized based on the structural features of known indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an important target in cancer immunotherapy. nih.gov The synthesis process often begins with a commercially available precursor like 6-nitroindazole, which undergoes N-methylation to produce two isomers, N1-methyl and N2-methyl indazoles. nih.gov Subsequent reduction of the nitro group affords the corresponding 6-amino indazole, which then serves as a key intermediate for further modifications. nih.gov

One study successfully synthesized a library of 6-substituted aminoindazoles and evaluated their anti-proliferative activity across several cancer cell lines. nih.gov The findings revealed that specific substitutions on the 6-amino group led to potent cytotoxic effects. nih.gov For example, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) demonstrated significant anti-proliferative activity in human colorectal cancer cells (HCT116) and was found to suppress IDO1 protein expression and induce cell cycle arrest at the G2/M phase. nih.gov This highlights how targeted modifications to the this compound core can yield compounds with specific and potent biological activities. nih.gov

| Compound ID | Target Cancer Cell Line | IC50 (μM) | Key Findings |

| 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | HCT116 (colorectal cancer) | 0.4 ± 0.3 | Potent anti-proliferative activity, suppression of IDO1 protein expression, G2/M cell cycle arrest. nih.gov |

This table summarizes the biological activity of a key analogue derived from a 6-aminoindazole scaffold.

The synthesis of such analogues often involves multi-step reaction schemes, which can be optimized for yield and regioselectivity. The choice of reagents and reaction conditions is crucial for controlling the position of alkylation on the indazole ring, typically favoring the more thermodynamically stable 1H-indazole tautomer over the 2H-indazole form. nih.govresearchgate.net

Application of this compound as a Core for Scaffold Hybridization and Fragment-Based Drug Discovery

The this compound scaffold is well-suited for modern drug discovery techniques such as fragment-based drug discovery (FBDD) and scaffold hybridization. nih.govmdpi.com These methods aim to build potent drug candidates from smaller, simpler chemical entities.

Fragment-Based Drug Discovery (FBDD) FBDD begins by screening small chemical compounds, or "fragments," for weak binding to a biological target. dundee.ac.uk The indazole core is an excellent starting point for FBDD due to its structural simplicity and favorable properties. nih.gov Once a fragment hit is identified, it is elaborated through structure-based design to enhance its potency and selectivity. nih.govnih.gov

A notable example is the discovery of Janus kinase (JAK) inhibitors, where an indazole fragment was identified in an initial screen. nih.gov This fragment was then systematically grown and optimized. By installing a phenol moiety at the 6-position of the indazole core, researchers achieved a significant improvement in potency. nih.gov Further fine-tuning of substituents led to the development of lead compounds with a 10,000-fold increase in potency compared to the original fragment, demonstrating the power of this approach. nih.gov This iterative process of synthesis and evaluation is central to optimizing fragment-derived leads. dundee.ac.uk

| Stage | Compound/Modification | Potency (IC50) | Key Step |

| Fragment Hit | Initial Indazole Fragment | Low (mM range) | Identification from fragment screen. nih.gov |

| Iteration 1 | Addition of Phenol at 6-position | Improved (µM range) | Structure-based design to grow the fragment. nih.gov |

| Lead Compound | Fine-tuning of substituents | High (nM range) | Optimization for potency and pharmacokinetic properties. nih.gov |

This interactive table illustrates the typical progression of potency enhancement in a fragment-based drug discovery campaign starting with an indazole core.

Development of this compound Analogues for Addressing Drug Resistance Mechanisms in Pre-clinical Models

A significant challenge in modern medicine is the emergence of drug resistance in cancer and infectious diseases. nih.govbenthamscience.com Developing novel agents that can overcome these resistance mechanisms is a critical area of research. While direct pre-clinical studies on this compound analogues for overcoming drug resistance are still emerging, the scaffold's versatility makes it a promising candidate for this purpose.

Drug resistance often arises from mechanisms such as the overexpression of efflux pumps (e.g., P-glycoprotein), mutations in the drug's target protein, or the activation of alternative signaling pathways. nih.gov Analogues of this compound could be rationally designed to circumvent these issues.

Potential Strategies for Overcoming Resistance:

Inhibition of Efflux Pumps: The structure of this compound could be modified to create analogues that also function as inhibitors of multidrug resistance proteins like P-gp. Some dual-function inhibitors have been shown to re-sensitize resistant cells to chemotherapy by increasing the intracellular concentration of the therapeutic agent. nih.gov

Targeting Mutated Proteins: In cases where resistance is caused by mutations in the target enzyme (e.g., a kinase), new analogues can be designed to bind effectively to the mutated active site. Structure-based design, informed by the crystal structure of the mutated protein, can guide the synthesis of derivatives with altered steric or electronic properties to restore binding affinity. nih.gov

Multi-Target Inhibition: Developing compounds that inhibit multiple targets simultaneously can be an effective strategy to prevent the development of resistance. By hybridizing the this compound core with other pharmacophores, it may be possible to create multi-target agents that act on both the primary target and key proteins in resistance-mediating pathways. nih.govnih.gov

Pre-clinical evaluation of such novel analogues would involve testing them in drug-resistant cell lines and in vivo xenograft models to confirm their ability to inhibit the growth of resistant tumors or pathogens. nih.govnih.gov This remains a promising and important avenue for future research into the therapeutic potential of the this compound scaffold.

Q & A

Q. Optimization Strategies :

Q. Protocol Example :

- COX-2 Inhibition : Pre-incubate compound (1–100 µM) with recombinant enzyme, measure prostaglandin E₂ via ELISA .

How to resolve discrepancies in bioactivity data across different studies on this compound?

Advanced Research Question

Contradictions often arise from variability in experimental design or compound purity:

- Purity Verification : Re-analyze batches via HPLC (>98% purity) and re-test in standardized assays .

- Assay Conditions : Control variables like serum concentration in cell cultures or enzyme source (e.g., human vs. murine COX-2) .

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., COX-2) with cell-based models (e.g., LPS-induced inflammation) .

Case Study : A study reported conflicting MIC values for a related indazole; discrepancies were traced to differences in bacterial strain virulence .

What computational strategies predict target interactions of this compound?

Advanced Research Question

Leverage molecular modeling to identify potential targets:

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins like COX-2 or bacterial topoisomerases. Focus on binding energy (ΔG ≤ -7 kcal/mol) and pose validation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., celecoxib for COX-2) .

Example Output : Docking of this compound into COX-2 showed hydrogen bonds with Arg120 and Tyr355, similar to SC-558 .

How to design SAR studies to optimize its pharmacological profile?

Advanced Research Question

Structure-Activity Relationship (SAR) studies require systematic modifications:

- Core Modifications : Introduce substituents at the indazole 3- or 5-positions (e.g., halogens, methoxy) to enhance target affinity .

- Aminomethyl Group : Replace with bulkier amines (e.g., pyrrolidinyl) or acetylate to probe metabolic stability .

- Bioisosteres : Substitute indazole with benzimidazole or triazole cores to assess scaffold flexibility .

Data-Driven Example : A quinazoline derivative with a 4-fluorophenyl group showed 5× higher COX-2 inhibition than the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.